Researchers quantifying colonic polyphenol metabolism often encounter isomer-induced assay inaccuracy. 3-(3-Hydroxyphenyl)propionic acid (3-HPPA) is the exclusive biomarker of proanthocyanidin/chlorogenic acid gut microbiota degradation, clearly distinguishable from 4-HPPA. Its meta-hydroxyl configuration also imparts unique reactivity for synthesis of esters and polymers. • Distinct biomarker for dietary polyphenol catabolism, validated for LC-MS/MS panels. • Inhibits Aβ42 aggregation in Alzheimer’s models; demonstrates RANKL-independent anti-resorptive activity. • High solubility in methanol, chloroform; pKa 4.68 for optimal esterification. Global stock ensures immediate availability for research and analytical workflows.
3-(3-Hydroxyphenyl)propionic acid (3-HPPA, CAS 621-54-5) is a high-value phenolic monocarboxylic acid characterized by a propionic acid backbone and a meta-substituted hydroxyl group . Commercially, it serves as a critical analytical standard for targeted metabolomics and a specialized precursor in organic synthesis . It exhibits high solubility in polar organic solvents such as methanol and chloroform, and features a pKa of approximately 4.68, making it highly processable for liquid chromatography-mass spectrometry (LC-MS/MS) workflows and esterification reactions. Its structural stability and specific functionalization render it an essential procurement item for laboratories quantifying dietary polyphenol biotransformation and synthesizing bioactive derivatives .
Substituting 3-HPPA with its close structural isomers, such as 3-(4-hydroxyphenyl)propionic acid (4-HPPA) or 3,4-dihydroxyphenylpropionic acid (3,4-DHPPA), fundamentally compromises analytical accuracy and synthetic specificity [1]. In targeted metabolomics, these isomers represent entirely distinct biochemical pathways: 4-HPPA is a byproduct of tyrosine metabolism linked to small bowel anaerobic overgrowth, whereas 3-HPPA is the exclusive downstream biomarker for colonic proanthocyanidin and chlorogenic acid degradation[1]. Furthermore, in synthetic applications, the meta-hydroxyl positioning of 3-HPPA dictates unique steric and electronic reactivity during esterification and polymerization compared to the para-substituted 4-HPPA, meaning generic substitution will yield off-target molecular architectures and invalidate quantitative assays.
In high-resolution LC-MS/MS bioanalysis of human urine, 3-HPPA demonstrates strict chromatographic separation and specific mass transitions compared to its isomers. While 4-HPPA serves as a marker for tyrosine degradation, 3-HPPA is quantified specifically at a lower limit of quantification (LLOQ) of 10–40 ng/mL to track proanthocyanidin metabolism [1]. Assays utilizing 3-HPPA as a standard achieve high precision (1.4–13.3%) and accuracy (85.8–109.7%), proving that isomer substitution would lead to complete misinterpretation of gut dysbiosis and dietary metabolism [1].
| Evidence Dimension | Metabolic Pathway Specificity & LLOQ |
| Target Compound Data | 3-HPPA: 10–40 ng/mL LLOQ; tracks proanthocyanidin/chlorogenic acid metabolism. |
| Comparator Or Baseline | 4-HPPA: Tracks tyrosine metabolism; 3,4-DHPPA: Tracks dietary quinolones/Clostridium overgrowth. |
| Quantified Difference | 100% pathway divergence; non-overlapping diagnostic utility. |
| Conditions | LC-MS/MS bioanalysis of human urine with stable-labeled isotope standards. |
Procurement of the exact 3-HPPA standard is mandatory for diagnostic panels aiming to quantify polyphenol-specific gut microbiota activity without cross-contamination from amino acid metabolism.
As a synthetic building block, 3-HPPA offers excellent processability due to its high solubility in chloroform and methanol (up to 33 mg/mL or ~198.59 mM at 25°C), which facilitates homogeneous liquid-phase reactions . It is specifically utilized as an intermediate in the preparation of 3-(3-hydroxyphenyl)-propionic acid methyl ester and other specialized organic products. Attempting to substitute this with ortho- or para-isomers alters the steric hindrance around the phenolic hydroxyl, directly impacting downstream polymerization kinetics and esterification yields.
| Evidence Dimension | Solubility & Synthetic Yield Potential |
| Target Compound Data | Soluble up to 33 mg/mL (198.59 mM) in polar organics; meta-substitution minimizes steric hindrance. |
| Comparator Or Baseline | Ortho-substituted isomers (e.g., 3-(2-hydroxyphenyl)propionic acid): Higher steric hindrance. |
| Quantified Difference | Optimal meta-configuration ensures predictable esterification kinetics compared to sterically hindered ortho-isomers. |
| Conditions | Standard esterification and intermediate synthesis at 25°C. |
Industrial chemists must procure the 3-isomer to ensure reproducible reaction kinetics and high yields when synthesizing specific phenolic esters or polymers.
3-HPPA exhibits distinct biological activity in bone remodeling models compared to baseline phenolic acids. At a concentration of 0.1 mg/mL, 3-HPPA significantly reduces bone resorption activity and the number of RANKL-differentiated RAW 264.7 osteoclasts in a hydroxyapatite model [1]. This inhibition occurs through a RANKL-RANK independent pathway, a highly specific mechanism not universally shared by generic dietary metabolites or unfunctionalized propionic acids [1].
| Evidence Dimension | Osteoclast Inhibition Activity |
| Target Compound Data | Active at 0.1 mg/mL (reduces RANKL-differentiated osteoclasts). |
| Comparator Or Baseline | Baseline vehicle / generic phenolic acids lacking the specific meta-hydroxyl configuration. |
| Quantified Difference | Significant reduction in bone resorption via a non-canonical (RANKL-RANK independent) pathway. |
| Conditions | In vitro hydroxyapatite resorption model using RAW 264.7 cells. |
Researchers developing novel therapeutics for bone loss must source 3-HPPA to leverage its specific, non-canonical mechanism of osteoclast inhibition.
3-HPPA demonstrates targeted neuroprotective properties that distinguish it from standard systemic antioxidants. In cell-free assays, 3-HPPA actively inhibits amyloid-β (1-42) (Aβ42) peptide aggregation at a concentration of 100 µM [1]. Furthermore, it actively crosses the blood-brain barrier, accumulating in the brains of subjects fed polyphenol extracts, which differentiates it from larger, non-absorbable parent polyphenols (like proanthocyanidins) that fail to reach the central nervous system [1].
| Evidence Dimension | Aβ42 Aggregation Inhibition & Bioavailability |
| Target Compound Data | Inhibits Aβ42 aggregation at 100 µM; brain-penetrant. |
| Comparator Or Baseline | Parent polyphenols (e.g., proanthocyanidins): Poorly absorbed, non-brain-penetrant. |
| Quantified Difference | Direct inhibition at 100 µM with confirmed CNS accumulation versus 0% CNS accumulation for parent compounds. |
| Conditions | Cell-free Aβ42 aggregation assay and in vivo brain accumulation tracking. |
For neurodegenerative disease models, 3-HPPA is required over crude polyphenol extracts due to its proven blood-brain barrier permeability and direct anti-aggregation activity.
Essential as an analytical standard for LC-MS/MS panels quantifying the degradation of dietary proanthocyanidins and chlorogenic acid, where it serves as a direct biomarker for robust intestinal bacterial metabolism [1].
Procured as a highly soluble, meta-substituted intermediate for the synthesis of 3-(3-hydroxyphenyl)-propionic acid methyl ester and related specialty chemicals or polymers .
Deployed in cellular assays (e.g., RAW 264.7 cells) to investigate RANKL-RANK independent pathways for inhibiting bone resorption [2].
Utilized in in vitro and in vivo models of Alzheimer's disease to study the inhibition of Aβ42 aggregation and the effects of brain-penetrant phenolic metabolites [3].
Irritant